molecular formula C3H7N3O3S B153984 N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide CAS No. 136810-62-3

N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide

Cat. No. B153984
M. Wt: 165.17 g/mol
InChI Key: DZVNFECQEPNTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide, commonly known as Oxyma, is a chemical compound used in organic synthesis as a coupling reagent. It is a white crystalline powder that is soluble in water and organic solvents. Oxyma is widely used in scientific research, particularly in the field of organic chemistry, due to its ability to facilitate peptide bond formation and other chemical reactions.

Mechanism Of Action

Oxyma works by activating carboxylic acids through the formation of an oxyma ester intermediate. This intermediate is highly reactive and can easily undergo nucleophilic attack by amines, resulting in the formation of a peptide bond. Oxyma also helps to prevent unwanted side reactions by stabilizing the intermediate and preventing it from reacting with other molecules.

Biochemical And Physiological Effects

Oxyma is not known to have any significant biochemical or physiological effects. It is a relatively stable compound that is not metabolized by the body. However, it is important to handle Oxyma with care, as it can be harmful if ingested or inhaled.

Advantages And Limitations For Lab Experiments

Oxyma has several advantages for lab experiments, including its ease of use, cost-effectiveness, and high reactivity. It is also compatible with a wide range of solvents and can be used in both aqueous and organic environments. However, Oxyma has some limitations, including the potential for side reactions and the need for careful handling due to its toxicity.

Future Directions

There are several potential future directions for the use of Oxyma in scientific research. One area of interest is the development of new coupling reagents that are more efficient and have fewer side reactions. Another direction is the use of Oxyma in the synthesis of more complex biomolecules, such as proteins and nucleic acids. Additionally, Oxyma may have potential applications in the development of new drugs and therapies, particularly in the field of peptide-based therapeutics.

Synthesis Methods

Oxyma can be synthesized through a simple reaction between ethyl chloroformate and hydroxylamine sulfate. The resulting product is then purified through recrystallization. The synthesis method is relatively easy and cost-effective, making Oxyma a popular choice for many organic chemists.

Scientific Research Applications

Oxyma is commonly used in scientific research as a coupling reagent for peptide synthesis. It facilitates peptide bond formation by activating carboxylic acids and promoting nucleophilic attack by amines. This process is essential for the synthesis of peptides, which are important biomolecules used in many biological studies.

properties

CAS RN

136810-62-3

Product Name

N-[(2z)-1,3-Oxazolidin-2-Ylidene]sulfuric Diamide

Molecular Formula

C3H7N3O3S

Molecular Weight

165.17 g/mol

IUPAC Name

2-(sulfamoylamino)-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C3H7N3O3S/c4-10(7,8)6-3-5-1-2-9-3/h1-2H2,(H,5,6)(H2,4,7,8)

InChI Key

DZVNFECQEPNTMT-UHFFFAOYSA-N

SMILES

C1COC(=N1)NS(=O)(=O)N

Canonical SMILES

C1COC(=N1)NS(=O)(=O)N

synonyms

Sulfamide, (4,5-dihydro-2-oxazolyl)- (9CI)

Origin of Product

United States

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